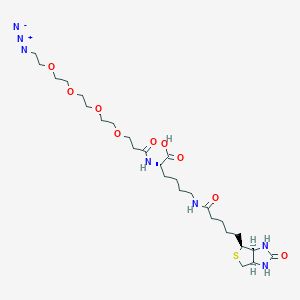

N-(Azido-PEG4)-Biocytin

描述

属性

IUPAC Name |

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H47N7O9S/c28-34-30-10-12-41-14-16-43-18-17-42-15-13-40-11-8-24(36)31-20(26(37)38)5-3-4-9-29-23(35)7-2-1-6-22-25-21(19-44-22)32-27(39)33-25/h20-22,25H,1-19H2,(H,29,35)(H,31,36)(H,37,38)(H2,32,33,39)/t20-,21-,22-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFHEZMNHBZACD-UEOMBKFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47N7O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(Azido-PEG4)-Biocytin: A Technical Guide for Researchers in Proteomics, Drug Discovery, and Neuroscience

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(Azido-PEG4)-Biocytin is a versatile chemical probe that has emerged as a valuable tool in modern biological research. This multifunctional reagent integrates three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin, a tetraethylene glycol (PEG4) spacer to enhance aqueous solubility and minimize steric hindrance, and a terminal azide (B81097) group that enables covalent ligation to alkyne- or cyclooctyne-containing molecules via "click chemistry." This unique combination of features makes this compound a powerful tool for the selective labeling, identification, and isolation of biomolecules in a variety of research applications, including proteomics, targeted protein degradation, and neuronal tracing.

Core Applications and Methodologies

The primary utility of this compound lies in its ability to serve as a "capture" reagent in two-step labeling strategies. The azide group allows for the specific and efficient biotinylation of molecules that have been metabolically, enzymatically, or chemically tagged with a complementary alkyne or strained cyclooctyne (B158145) group. The subsequent high-affinity interaction between biotin and streptavidin facilitates the detection, imaging, or enrichment of the labeled biomolecules.

Proteomics: Activity-Based Protein Profiling and Target Identification

A prominent application of this compound is in the field of proteomics, particularly in activity-based protein profiling (ABPP) and the identification of protein interaction partners. In a typical ABPP workflow, a target protein or protein family is first labeled with a probe containing an alkyne handle. This is often achieved through metabolic labeling, where cells are incubated with an alkyne-bearing analog of a natural substrate (e.g., an amino acid or a sugar), which is then incorporated into newly synthesized proteins. Alternatively, alkyne-functionalized covalent inhibitors can be used to target the active sites of specific enzymes.

Following labeling, the cell lysate is treated with this compound, which selectively reacts with the alkyne-tagged proteins via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The resulting biotinylated proteins can then be enriched using streptavidin-coated beads and identified by mass spectrometry.

A specific example of this application is in the study of G-quadruplex (G4) structures, which are non-canonical secondary structures of nucleic acids involved in various cellular processes. Researchers have utilized alkyne-modified G4-ligands to probe their interactions within the cellular environment. After the ligand binds to G4 structures, this compound is used to attach a biotin tag, enabling the pull-down and identification of G4-interacting proteins.[1]

| Parameter | Value | Reference |

| G4-ligand (MultiTASQ) Concentration | 10 µM | [1] |

| Azido-PEG4-Biotin Concentration | 1.1 molar equivalents (relative to MultiTASQ) | [1] |

| Incubation Time for Click Reaction | 1 hour | [1] |

| Incubation Temperature for Click Reaction | 25 °C | [1] |

| Pull-down Method | Streptavidin-coated magnetic beads | [1] |

-

Preparation of Reagents:

-

Prepare a stock solution of the alkyne-modified G4-ligand (e.g., MultiTASQ).

-

Prepare a stock solution of this compound in a 1:1 mixture of water and 1-butanol.

-

Prepare a stock solution of a copper(I) catalyst, such as a pre-complex of copper(I) bromide with a stabilizing ligand like tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA).

-

Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (B8700270), in water.

-

-

Click Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified G4-ligand with a slight molar excess (1.1 equivalents) of this compound.

-

Add the copper(I)-THPTA complex to the mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Incubate the reaction mixture for 1 hour at 25 °C with gentle agitation.

-

-

Protein Enrichment:

-

Following the click reaction, add the reaction mixture to a cell lysate to allow the biotinylated G4-ligand to bind to its protein targets.

-

Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated ligand-protein complexes.

-

Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads using a buffer containing an excess of free biotin or by denaturing the proteins.

-

Analyze the eluted proteins by SDS-PAGE and mass spectrometry to identify the G4-interacting partners.

-

Targeted Protein Degradation: PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The synthesis of PROTACs often involves the conjugation of a target-binding ligand and an E3 ligase-binding ligand via a chemical linker.

This compound can be utilized as a component in the synthesis of PROTACs, particularly for research purposes where the biotin tag can facilitate the study of PROTAC binding and degradation kinetics. In this context, the azide group of this compound can be "clicked" to an alkyne-functionalized ligand for either the target protein or the E3 ligase. The carboxylic acid group of the biocytin (B1667093) moiety can then be activated (e.g., as an NHS ester) to react with an amine-containing linker attached to the other ligand, thus forming the final PROTAC molecule. The biotin tag can then be used for pull-down assays to confirm target engagement or to track the PROTAC within the cell.

Neuroscience: Neuronal Tracing

Biocytin has long been established as an effective anterograde and retrograde neuronal tracer. Its small size allows for efficient transport within neurons, and its high affinity for avidin (B1170675) enables sensitive detection. While there is a lack of specific peer-reviewed literature detailing the use of this compound for in vivo neuronal tracing, its properties suggest potential applications in this field, particularly in combination with metabolic labeling techniques.

For instance, neurons could be metabolically labeled with an alkyne-containing sugar or amino acid. Subsequent in situ click chemistry with this compound could then be used to biotinylate the newly synthesized glycoproteins or proteins within specific neuronal populations. This would allow for the visualization and tracing of these neurons and their projections following detection with streptavidin-conjugated reporters. This approach could offer a higher degree of specificity compared to traditional biocytin injection methods.

Conclusion

This compound is a powerful and versatile tool for researchers across multiple disciplines. Its trifunctional nature enables the specific and efficient biotinylation of alkyne-modified biomolecules, facilitating their subsequent detection, enrichment, and identification. The applications of this reagent in proteomics, particularly in the study of protein-nucleic acid interactions, are well-documented. While its use in PROTAC development and neuronal tracing is still emerging, the underlying chemical principles suggest significant potential for innovation in these fields. As research methodologies continue to evolve, the utility of this compound in elucidating complex biological processes is likely to expand.

References

An In-depth Technical Guide to N-(Azido-PEG4)-Biocytin for Neuronal Tracing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of N-(Azido-PEG4)-Biocytin, a two-step neuronal tracer that combines the established transport properties of biocytin (B1667093) with the high specificity of bioorthogonal click chemistry. This approach allows for robust and precise labeling of neuronal pathways.

Introduction: A Two-Step Approach to Neuronal Tracing

Traditional neuronal tracers are often directly conjugated to a reporter molecule, such as a fluorophore. While effective, this can sometimes result in steric hindrance, affecting the tracer's transport, or lead to higher background signals. This compound overcomes these limitations by employing a two-step labeling strategy. First, the small, azide-modified biocytin molecule is introduced into the nervous system and transported along neuronal pathways. In the second step, a fluorescent reporter molecule, modified with an alkyne or cyclooctyne (B158145) group, is introduced and specifically "clicked" onto the azide (B81097) group of the transported tracer. This bioorthogonal reaction is highly specific and occurs under biocompatible conditions, leading to a high signal-to-noise ratio.[1][2]

Core Mechanism of Action

The mechanism of action of this compound can be broken down into three key phases: neuronal uptake, axonal transport, and bioorthogonal labeling.

Neuronal Uptake

The uptake of this compound from the extracellular space into neurons is primarily mediated by the biocytin moiety. Biotin and its derivatives are recognized and transported by the Sodium-dependent Multivitamin Transporter (SMVT) , a protein encoded by the SLC5A6 gene.[1][2][3] This transporter is known to be expressed at the blood-brain barrier and is responsible for the uptake of essential vitamins, including biotin, into the central nervous system. When this compound is injected directly into the brain parenchyma, it is believed that neuronal SMVT, and potentially other related transporters, facilitate its entry into the cytoplasm. Studies have shown that biocytin uptake can be selective for certain subpopulations of neurons.

Axonal Transport

Once inside the neuron, this compound is actively transported along the axon. This process, known as axonal transport, relies on the neuron's cytoskeleton, primarily microtubules, and motor proteins such as kinesins and dyneins.

-

Anterograde Transport: This refers to the movement of substances from the cell body (soma) towards the axon terminal. It is primarily driven by kinesin motor proteins. Biocytin is known to be an effective anterograde tracer, allowing for the mapping of projections from a population of labeled cell bodies to their downstream targets.[4][5][6]

-

Retrograde Transport: This is the movement of substances from the axon terminal back to the cell body, mediated mainly by dynein motor proteins. Biocytin also undergoes retrograde transport, enabling the identification of neurons that project to a specific injection site.[4][5][6]

The dual anterograde and retrograde transport properties make biocytin a versatile tool for mapping complex neural circuits.

Bioorthogonal Labeling via Click Chemistry

The final step in the mechanism is the visualization of the transported this compound. This is achieved through a highly specific and efficient chemical reaction known as click chemistry .[7][8][9] The azide group (-N3) on the PEG linker of the tracer serves as a bioorthogonal handle. After a sufficient time for axonal transport, the tissue is fixed and then incubated with a reporter molecule containing a terminal alkyne or a strained cyclooctyne.

In the presence of a copper(I) catalyst (for terminal alkynes) or spontaneously (for strained cyclooctynes), the azide and alkyne groups undergo a cycloaddition reaction to form a stable triazole linkage.[7][8][9] This "click" reaction is highly specific, meaning it does not interfere with other biological molecules, which contributes to a very high signal-to-noise ratio.[10] The reporter molecule is typically a bright fluorophore, allowing for high-resolution fluorescence microscopy of the labeled neurons.

Quantitative Data

While specific quantitative data for the transport rates and labeling efficiency of this compound are not extensively published, data from studies using unmodified biocytin and other neuronal tracers provide a valuable frame of reference.

| Parameter | Tracer | Value/Observation | Reference |

| Transport Direction | Biocytin | Anterograde and Retrograde | [4][5][6] |

| Anterograde Transport | Biocytin | Superior to Biotinylated Dextran (B179266) Amine (BDA) for labeling very thin axons, collaterals, and terminal ramifications. | [4] |

| Retrograde Transport | Biocytin | Less efficient than BDA for complete dendritic filling of retrogradely labeled neurons. | [4] |

| Fast Axonal Transport Rate | General (membranous organelles) | 0.5–5 µm/s | [11] |

| Slow Axonal Transport Rate | General (cytoskeletal/cytosolic proteins) | < 0.5 µm/s | [11] |

| Maximal Transport Velocity | Horseradish Peroxidase (HRP) | 25 mm/day (at 19°C) | [12] |

Experimental Protocols

The following is a generalized protocol for neuronal tracing using this compound. Optimization of incubation times, concentrations, and other parameters may be necessary for specific applications and model organisms.

Injection of this compound

-

Preparation of the Tracer: Dissolve this compound in sterile saline or artificial cerebrospinal fluid (aCSF) to the desired concentration (typically 1-5%).

-

Animal Surgery and Injection: Anesthetize the animal and place it in a stereotaxic frame. Perform a craniotomy over the target brain region. Using a glass micropipette or a Hamilton syringe, inject a small volume (e.g., 50-200 nL) of the tracer solution into the target nucleus. The injection can be performed via pressure ejection or iontophoresis.

-

Post-Injection Survival: Allow the animal to recover for a period sufficient for axonal transport to occur. This can range from 24 hours to several days, depending on the length of the pathway being studied.

Tissue Processing

-

Perfusion and Fixation: Deeply anesthetize the animal and perfuse transcardially with phosphate-buffered saline (PBS) followed by a 4% paraformaldehyde (PFA) solution in PBS.

-

Post-fixation: Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotection: Transfer the brain to a 30% sucrose (B13894) solution in PBS and allow it to equilibrate until it sinks.

-

Sectioning: Freeze the brain and cut coronal or sagittal sections (typically 30-50 µm thick) on a cryostat or vibrating microtome. Collect the sections in PBS.

Click Chemistry Reaction

-

Permeabilization: Wash the sections in PBS and then permeabilize with a solution of PBS containing 0.3-0.5% Triton X-100 (PBST) for 1-2 hours at room temperature.

-

Click Reaction Cocktail: Prepare the click reaction cocktail. For a copper-catalyzed reaction, this typically includes:

-

An alkyne-fluorophore (e.g., Alexa Fluor 488 Alkyne)

-

Copper(II) sulfate (B86663) (CuSO4)

-

A copper ligand/reducing agent (e.g., THPTA or sodium ascorbate)

-

PBST

-

-

Incubation: Incubate the sections in the click reaction cocktail overnight at 4°C or for several hours at room temperature, protected from light.

-

Washing: Wash the sections extensively in PBST to remove unreacted reagents.

-

Counterstaining and Mounting: (Optional) Counterstain with a nuclear stain such as DAPI. Mount the sections on glass slides with an appropriate mounting medium.

Imaging

-

Image the labeled neurons using a confocal or epifluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

Signaling Pathway: Neuronal Uptake and Transport

Caption: Neuronal uptake via SMVT and subsequent axonal transport.

Experimental Workflow

Caption: Experimental workflow for neuronal tracing.

Logical Relationship: Two-Step Labeling

Caption: Logical diagram of the two-step labeling process.

Conclusion

This compound represents a powerful and versatile tool for neuroanatomical tracing. By uncoupling the transport and visualization steps, it leverages the well-characterized transport of biocytin with the high specificity and efficiency of click chemistry. This results in robust labeling of neuronal projections with a high signal-to-noise ratio, making it an excellent choice for detailed morphological studies of neural circuits. While further quantitative characterization of this specific tracer is warranted, the foundational principles of its mechanism of action are well-established and promise a reliable method for researchers in neuroscience and related fields.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Future of Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anterograde and retrograde axonal transport of biotinylated dextran amine and biocytin in the nervous system of teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anterograde and retrograde transport of neurobiotin in the central nervous system of the rat: comparison with biocytin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. interchim.fr [interchim.fr]

- 8. broadpharm.com [broadpharm.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A quantitative study of anterograde and retrograde axonal transport of exogenous proteins in olfactory nerve C-fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Applications of N-(Azido-PEG4)-Biocytin

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azido-PEG4)-Biocytin is a versatile heterobifunctional molecule that has gained significant traction in the fields of bioconjugation, proteomics, and drug delivery. Its unique architecture, featuring an azide (B81097) group for "click" chemistry, a biotin (B1667282) moiety for high-affinity binding to streptavidin, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, makes it an invaluable tool for researchers. This technical guide provides a comprehensive overview of the chemical properties, key applications, and detailed experimental protocols for this compound.

Core Chemical Properties

This compound is a biotin-PEG linker containing a terminal azide group and a biocytin (B1667093) moiety. The biocytin itself is a conjugate of biotin and L-lysine. The tetraethylene glycol (PEG4) spacer is a key feature that enhances the molecule's hydrophilicity, which can improve the solubility of conjugated biomolecules in aqueous environments.[1]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C27H47N7O9S | [1][2] |

| Molecular Weight | ~645.8 g/mol | [1][2] |

| CAS Number | 2055042-70-9 | [1][2] |

| Purity | Typically >95% | [1] |

| Solubility | Soluble in water, DMSO, and DMF | [1] |

| Storage Conditions | -20°C, protected from light and moisture | [1] |

| Biotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | [3][4] |

Key Applications and Signaling Pathways

The utility of this compound stems from its two primary reactive functionalities: the azide group and the biotin moiety.

1. Click Chemistry: The terminal azide group allows for highly efficient and specific conjugation to molecules containing an alkyne group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctynes via the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6][7] These "click" reactions are bio-orthogonal, meaning they proceed with high efficiency in complex biological systems without interfering with native biochemical processes.[7][8]

2. Biotin-Streptavidin Interaction: The biotin group exhibits an extraordinarily high binding affinity for streptavidin, a tetrameric protein isolated from Streptomyces avidinii.[3][4] This interaction is one of the strongest known non-covalent bonds in nature, making it an ideal tool for detection, purification, and immobilization of biotinylated molecules.[3][9] Each streptavidin molecule can bind up to four biotin molecules, allowing for signal amplification in detection assays.[4]

Visualizing the Biotin-Streptavidin Interaction

Caption: The tetrameric structure of streptavidin with its four high-affinity binding sites for biotin.

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Dimethylsulfoxide (DMSO)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

Desalting column for purification

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 500 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be made fresh.

-

Prepare a 50 mM stock solution of the copper ligand in water or DMSO.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 mg/mL) with a 5-10 fold molar excess of this compound from the stock solution.

-

Add the copper ligand to the reaction mixture at a final concentration of 5 mM.

-

Add CuSO4 to a final concentration of 1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light.

-

-

Purification:

-

Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

-

Visualizing the CuAAC Workflow

References

- 1. This compound, 2055042-70-9 | BroadPharm [broadpharm.com]

- 2. This compound | C27H47N7O9S | CID 123132114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Streptavidin - Wikipedia [en.wikipedia.org]

- 4. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 7. Click Chemistry Reagents Overview [sigmaaldrich.com]

- 8. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shop.carnabio.com [shop.carnabio.com]

The Pivotal Role of the PEG4 Spacer in N-(Azido-PEG4)-Biocytin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Azido-PEG4)-Biocytin is a versatile heterobifunctional linker that has gained significant traction in bioconjugation, proteomics, and molecular imaging. Its unique architecture, combining an azide (B81097) handle for click chemistry, a biotin (B1667282) moiety for high-affinity binding to streptavidin, and a central polyethylene (B3416737) glycol (PEG) spacer, offers a powerful toolkit for researchers. This technical guide delves into the critical role of the PEG4 spacer, providing an in-depth analysis of its impact on the molecule's physicochemical properties and its utility in various research applications. We will explore the advantages conferred by this hydrophilic spacer, present relevant experimental frameworks, and illustrate its application in hypothetical workflows and signaling studies.

Introduction: The Molecular Architecture of this compound

This compound is comprised of three key functional domains:

-

Azide Group (N3): This functional group serves as a reactive handle for bioorthogonal "click chemistry" reactions. It can specifically and efficiently react with alkyne- or cyclooctyne-modified molecules, such as proteins, nucleic acids, or small molecule probes, to form a stable triazole linkage. This reaction is highly selective and can be performed in complex biological media with minimal side reactions.

-

Biotin Moiety: Biotin, also known as vitamin B7, exhibits an exceptionally high and non-covalent affinity for the proteins avidin (B1170675) and streptavidin. This interaction is one of the strongest known in nature and is widely exploited for detection, purification, and immobilization of biotinylated molecules.

-

PEG4 Spacer: This discrete four-unit polyethylene glycol chain physically separates the azide group from the biocytin (B1667093) moiety. While seemingly a simple linker, the PEG4 spacer is instrumental in defining the overall performance and utility of the entire molecule.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Structure of this compound.

Core Functions and Advantages of the PEG4 Spacer

The inclusion of the PEG4 spacer is a deliberate design choice that imparts several advantageous properties to the this compound molecule. These properties are crucial for its successful application in various biochemical and cellular assays.

Enhanced Hydrophilicity and Solubility

Many biomolecules and fluorescent dyes are inherently hydrophobic, leading to poor solubility in aqueous buffers and a tendency to aggregate. The PEG4 spacer, with its repeating ethylene (B1197577) glycol units, is highly hydrophilic. This characteristic significantly increases the overall water solubility of this compound and its subsequent conjugates.

| Property | Biocytin | This compound | Advantage of PEG4 Spacer |

| Aqueous Solubility | Soluble in water (may require gentle warming)[1] | Soluble in water, DMSO, DMF | The hydrophilic PEG spacer enhances the solubility of the entire construct in aqueous media, which is beneficial for bioconjugation reactions that are typically performed in aqueous buffers. |

| Tendency for Aggregation | Lower | Significantly Reduced | The PEG spacer helps to prevent the aggregation of conjugated molecules, particularly those with hydrophobic properties, leading to more stable and reliable reagents. |

Reduction of Steric Hindrance

The PEG4 spacer acts as a flexible arm, physically separating the reactive azide group and the bulky biotin moiety from the molecule to which it is conjugated. This spatial separation is critical for several reasons:

-

Improved Reaction Efficiency: By extending the azide group away from the surface of a conjugated protein, the PEG4 spacer makes it more accessible to its alkyne-containing reaction partner. This can lead to faster and more efficient click chemistry reactions.

-

Preservation of Biological Activity: When labeling proteins or other biomolecules, it is crucial that the label does not interfere with their native function. The PEG4 spacer helps to position the biotin tag away from the active sites or binding interfaces of the target molecule, thereby preserving its biological activity.

-

Enhanced Avidin/Streptavidin Binding: The flexible spacer allows the biotin moiety to be more readily accessible for binding to the deep biotin-binding pockets of avidin or streptavidin, ensuring efficient capture and detection.

Improved Pharmacokinetics and Biocompatibility

In the context of in vivo applications, PEGylation (the attachment of PEG chains) is a well-established strategy to improve the pharmacokinetic properties of molecules. While the PEG4 spacer is relatively short, it can still contribute to:

-

Increased Hydrodynamic Radius: The PEG chain can slightly increase the apparent size of the molecule, which can help to reduce renal clearance and prolong its circulation time in the body.

-

Reduced Immunogenicity: The hydrophilic nature of PEG can create a hydration shell around the molecule, which may help to mask it from the immune system and reduce the potential for an immunogenic response.

Experimental Protocols and Workflows

The dual functionality of this compound allows for a variety of experimental designs. Below are generalized protocols for its use in cell surface protein labeling and subsequent analysis.

General Workflow for Cell Surface Protein Labeling and Analysis

The following diagram illustrates a typical workflow for identifying cell surface proteins using this compound.

Caption: A generalized experimental workflow.

Detailed Protocol for Amine-Reactive Labeling of Cell Surface Proteins

This protocol describes the labeling of primary amines on cell surface proteins using the carboxylic acid group of this compound, which is first activated to an NHS ester.

Materials:

-

This compound

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF)

-

Cells in suspension or adherent culture

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Activation of this compound (Preparation of NHS ester):

-

Dissolve this compound, NHS, and DCC (or EDC) in a molar ratio of 1:1.2:1.2 in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC). The resulting solution contains the activated this compound-NHS ester.

-

-

Cell Preparation:

-

For adherent cells, wash the cells three times with ice-cold PBS to remove any amine-containing culture medium.

-

For cells in suspension, pellet the cells by centrifugation and wash three times with ice-cold PBS. Resuspend the cells in PBS to the desired concentration.

-

-

Cell Surface Labeling:

-

Add the activated this compound-NHS ester solution to the cell suspension or overlay on adherent cells to a final concentration of 1-5 mM.

-

Incubate for 30 minutes at 4°C with gentle agitation to label cell surface proteins.

-

-

Quenching:

-

Add quenching buffer to the cells and incubate for 10 minutes at 4°C to stop the reaction.

-

Wash the cells three times with ice-cold PBS to remove excess labeling reagent.

-

-

Cell Lysis:

-

Lyse the labeled cells using an appropriate lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the labeled proteins.

-

The resulting lysate now contains proteins labeled with both an azide group and a biotin tag, ready for downstream applications such as click chemistry and affinity purification.

Application in a Hypothetical Signaling Pathway Study

This compound can be a powerful tool to study protein-protein interactions within a signaling pathway, particularly for cell surface receptors. The diagram below illustrates a hypothetical scenario where this molecule is used to identify interaction partners of a receptor of interest (ROI).

Caption: Use of the reagent in a hypothetical study.

In this hypothetical experiment, cells are first treated with an alkyne-modified metabolic precursor that is incorporated into the ROI. Then, this compound is added, and a click reaction occurs, specifically labeling the ROI. Due to the biotin tag, the ROI and any closely interacting proteins can be pulled down using streptavidin beads and subsequently identified by mass spectrometry. The PEG4 spacer in this context ensures that the biotin tag is accessible for purification without disrupting the native protein-protein interactions.

Conclusion

The PEG4 spacer in this compound is a critical component that significantly enhances the utility and performance of this versatile chemical probe. By improving aqueous solubility, minimizing steric hindrance, and providing a flexible linkage, the PEG4 spacer enables more efficient and reliable bioconjugation, purification, and detection of target molecules. Its thoughtful inclusion in the design of this compound makes this reagent a powerful tool for researchers in a wide range of disciplines, from fundamental cell biology to drug discovery and development. Understanding the role of this spacer is key to effectively designing and executing experiments that leverage the full potential of this powerful molecule.

References

N-(Azido-PEG4)-Biocytin: A Technical Guide to a Novel Bi-functional Neuronal Tracer for Anterograde and Retrograde Transport Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of N-(Azido-PEG4)-Biocytin as a versatile, bi-functional tool for neuroanatomical tracing. The unique structure of this molecule, combining the established neuronal tracer biocytin (B1667093) with a polyethylene (B3416737) glycol (PEG) linker and a bioorthogonal azide (B81097) group, offers a powerful platform for mapping neuronal circuitry with high fidelity and experimental flexibility. This guide will delve into the core principles of its transport mechanisms, provide detailed experimental protocols, and present a comparative analysis of its potential for both anterograde and retrograde labeling.

Introduction: The Convergence of Neuronal Tracing and Click Chemistry

Traditional neuronal tracers have been instrumental in elucidating the intricate connections of the nervous system. Biocytin, a conjugate of biotin (B1667282) and L-lysine, has long been favored for its robust transport properties, revealing detailed neuronal morphology. It is effectively transported in both anterograde and retrograde directions, allowing for the comprehensive mapping of neural pathways.[1][2][3] However, the visualization of biocytin has traditionally relied on avidin-biotin affinity, which can sometimes be limited by steric hindrance and the need for enzymatic amplification steps.

The advent of click chemistry, a set of powerful, specific, and biocompatible chemical reactions, has revolutionized the labeling and detection of biomolecules.[4][5][6] By incorporating an azide moiety into the biocytin molecule, this compound becomes a substrate for copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions. This enables the covalent attachment of a wide array of reporter molecules, such as fluorophores or affinity tags, with exceptional specificity and efficiency. The PEG4 linker serves to enhance the solubility of the tracer and provides a flexible spacer, minimizing potential interference between the biocytin core and the azide group, thereby preserving the biological activity of both.

Core Principles of Transport: Anterograde vs. Retrograde

The utility of this compound as a neuronal tracer is predicated on the inherent transport mechanisms of its biocytin core.

Anterograde Transport: Following uptake into the neuronal cell body (soma) at the injection site, this compound is actively transported along the axon towards the presynaptic terminals. This process, known as anterograde transport, relies on the neuron's microtubule-based transport machinery, primarily driven by kinesin motor proteins. This allows for the detailed visualization of axonal arborizations and terminal fields, revealing the efferent projections from the labeled neurons. Biocytin itself is known to be an excellent anterograde tracer.[3][7]

Retrograde Transport: this compound can also be taken up by axon terminals at a target site and transported back to the cell body. This retrograde transport is mediated by dynein motor proteins and is invaluable for identifying the afferent inputs to a specific brain region. While biocytin does exhibit retrograde transport, some of its derivatives, such as Neurobiotin, have been shown to be even more effective for retrograde tracing.[8][9][10][11] The efficiency of retrograde transport for this compound is expected to be comparable to or potentially enhanced by the PEG linker compared to standard biocytin.

Quantitative Data Presentation

As this compound is a novel, specialized tracer, direct comparative quantitative data for its transport efficiency is not yet widely available in peer-reviewed literature. However, we can extrapolate its potential performance based on the well-characterized properties of biocytin and its close analog, Neurobiotin. The following table summarizes the established transport characteristics of these parent compounds to provide a comparative framework.

| Tracer | Primary Transport Direction | Relative Anterograde Efficiency | Relative Retrograde Efficiency | Key Advantages |

| Biocytin | Primarily Anterograde | High | Moderate | Excellent for detailed axonal morphology.[3][7] |

| Neurobiotin | Anterograde & Retrograde | High | High | More extensive retrograde labeling compared to biocytin.[8][9] |

| This compound (Hypothesized) | Anterograde & Retrograde | High | Moderate to High | Click chemistry compatibility for versatile labeling; potentially improved solubility and reduced steric hindrance due to the PEG linker. |

Experimental Protocols

The following section provides a detailed, generalized methodology for the use of this compound as a neuronal tracer. This protocol is a composite based on standard practices for biocytin-based tracing and click chemistry visualization.

Tracer Injection

-

Preparation of Tracer Solution: Dissolve this compound in a sterile, buffered solution (e.g., 0.1 M phosphate (B84403) buffer or saline) to a final concentration of 1-5% (w/v).

-

Animal Preparation: Anesthetize the animal according to approved institutional protocols. Secure the animal in a stereotaxic frame.

-

Injection:

-

Pressure Injection: Load the tracer solution into a glass micropipette (10-20 µm tip diameter). Lower the pipette to the target brain region using stereotaxic coordinates. Inject a small volume (e.g., 50-200 nL) of the tracer solution over a period of 5-10 minutes using a pico-injector.

-

Iontophoretic Injection: Load the tracer solution into a glass micropipette and pass a positive current (e.g., 1-5 µA, 7 seconds on/7 seconds off) for 10-20 minutes.

-

-

Post-Injection Survival: Allow the animal to recover. The survival time will depend on the length of the pathway being studied and can range from 24 hours to several days.

Tissue Processing

-

Perfusion and Fixation: Deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative solution (e.g., 4% paraformaldehyde in 0.1 M phosphate buffer).

-

Post-Fixation: Dissect the brain and post-fix in the same fixative solution for 4-24 hours at 4°C.

-

Cryoprotection: Transfer the brain to a 30% sucrose (B13894) solution in 0.1 M phosphate buffer until it sinks.

-

Sectioning: Cut coronal or sagittal sections (e.g., 40-50 µm thick) on a cryostat or vibrating microtome. Collect the sections in a cryoprotectant solution for storage.

Click Chemistry Visualization

This step involves the covalent attachment of a reporter molecule (e.g., a fluorescent alkyne) to the azide group of the tracer.

-

Prepare Click Reaction Cocktail:

-

Alkyne-fluorophore (e.g., DBCO-fluorophore for copper-free click, or an alkyne-fluorophore for copper-catalyzed click)

-

For copper-catalyzed click chemistry (CuAAC):

-

Copper (II) sulfate (B86663) (CuSO₄)

-

A reducing agent (e.g., sodium ascorbate)

-

A copper ligand (e.g., TBTA)

-

-

-

Washing: Wash the brain sections thoroughly in phosphate-buffered saline (PBS) to remove the cryoprotectant.

-

Permeabilization: Incubate the sections in PBS containing a detergent (e.g., 0.3% Triton X-100) for 1-2 hours at room temperature.

-

Click Reaction:

-

Copper-Free (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC): Incubate the sections in the click reaction cocktail containing the DBCO-fluorophore overnight at 4°C or for several hours at room temperature. This method is generally preferred for biological samples due to the absence of cytotoxic copper.

-

Copper-Catalyzed (CuAAC): Incubate the sections in the click reaction cocktail containing the alkyne-fluorophore, CuSO₄, and sodium ascorbate. The reaction is typically faster and can be completed within 1-2 hours at room temperature.

-

-

Washing: Wash the sections extensively in PBS to remove unreacted reagents.

-

Mounting and Imaging: Mount the sections on glass slides, coverslip with an appropriate mounting medium, and visualize using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Mandatory Visualizations

Molecular Structure and Functional Components

Caption: Functional components of this compound.

Experimental Workflow

Caption: Experimental workflow for neuronal tracing.

Logical Relationship of Anterograde and Retrograde Transport

Caption: Anterograde vs. Retrograde transport mechanisms.

Conclusion and Future Directions

This compound represents a significant advancement in neuroanatomical tracing by integrating the reliable transport properties of biocytin with the versatility of click chemistry. This bi-functional tracer holds the promise of enabling more detailed and flexible mapping of neuronal circuits. The ability to choose from a vast library of alkyne-modified reporter molecules opens up new possibilities for multi-color labeling, correlative light and electron microscopy, and the targeted delivery of functional probes to specific neuronal populations. While further experimental validation is required to fully characterize its transport dynamics, the foundational principles of its design suggest that this compound will be a valuable addition to the neuroscientist's toolkit for unraveling the complexity of the brain.

References

- 1. The anterograde and retrograde axonal transport of biotinylated dextran amine and biocytin in the nervous system of teleosts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroanatomical labeling with biocytin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. interchim.fr [interchim.fr]

- 7. Biocytin: a versatile anterograde neuroanatomical tract-tracing alternative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The anterograde and retrograde transport of neurobiotin in the central nervous system of the rat: comparison with biocytin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d.docksci.com [d.docksci.com]

- 10. Neurobiotin, a useful neuroanatomical tracer for in vivo anterograde, retrograde and transneuronal tract-tracing and for in vitro labeling of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biocytin as a retrograde tracer in the mammalian visual system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of Click Chemistry with N-(Azido-PEG4)-Biocytin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of click chemistry, with a specific focus on the application of N-(Azido-PEG4)-Biocytin as a versatile molecular probe. We will delve into the core concepts of both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions, offering detailed experimental protocols and data presentation to facilitate the integration of these powerful techniques into your research and development workflows.

Core Principles of Click Chemistry

Coined by K. Barry Sharpless in 2001, "click chemistry" is a chemical philosophy that emphasizes the use of highly efficient, reliable, and selective reactions to join small molecular units together. These reactions are characterized by their high yields, simple reaction conditions, and the generation of only inoffensive byproducts.[1][2] The quintessential example of a click reaction is the azide-alkyne cycloaddition.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[2][3] This reaction is known for its exceptional reliability and is insensitive to a wide range of functional groups and solvents, including water.[4] The Cu(I) catalyst, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate), dramatically accelerates the rate of the cycloaddition.[5]

The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product.[6][7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[8][9] This bioorthogonal reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which possesses significant ring strain.[8][10] This inherent strain is released upon reaction with an azide, driving the formation of the triazole linkage without the need for a metal catalyst.[10][11] SPAAC is therefore ideal for applications in living cells and organisms.[8]

This compound: A Versatile Click Chemistry Probe

This compound is a chemical probe that incorporates three key functional elements:

-

An Azide Group (-N₃): This functional group is the reactive handle for participating in click chemistry reactions with alkyne-containing molecules.[12]

-

A Polyethylene Glycol (PEG) Spacer (PEG4): The hydrophilic PEG4 linker enhances the solubility of the molecule in aqueous environments, a crucial feature for biological applications.[13]

-

Biotin: This vitamin has an exceptionally high affinity for avidin (B1170675) and streptavidin, making it a powerful tag for detection, purification, and immobilization of target molecules.

The combination of these features makes this compound a valuable tool for a wide range of applications, including the labeling and detection of proteins, nucleic acids, and other biomolecules.[14]

Data Presentation: Comparative Kinetics of Cycloalkynes in SPAAC

| Macrocyclic Alkyne | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl (B1604629) Azide (M⁻¹s⁻¹) |

| Dibenzocyclooctyne | DIBO | ~0.3 |

| Bicyclononyne | BCN | 0.07 - 0.15 |

| Dibenzoazacyclooctyne | DBCO / DIBAC | 0.24 - 0.31 |

| Biarylazacyclooctynone | BARAC | ~0.96 |

Data sourced from comparative studies on SPAAC kinetics.

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with this compound. Optimization of reaction conditions, such as reactant concentrations and incubation times, is recommended for each specific application.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an alkyne-modified biomolecule with this compound.

Materials:

-

Alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to protect the biomolecule)

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 2- to 10-fold molar excess of this compound.

-

Add THPTA ligand to a final concentration of 5 times the copper concentration (e.g., 0.5 mM).

-

Add CuSO₄ to a final concentration of 0.1 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

-

Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

-

Purify the biotinylated biomolecule using an appropriate method, such as size exclusion chromatography, dialysis, or affinity purification to remove excess reagents.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the reaction of this compound with a DBCO-functionalized biomolecule.

Materials:

-

DBCO-modified biomolecule in an amine-free and azide-free buffer (e.g., PBS, pH 7.4)

-

This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

-

To the solution of the DBCO-modified biomolecule, add a 2- to 4-fold molar excess of the this compound stock solution. The final concentration of DMSO should be kept below 5% (v/v) to maintain protein integrity.

-

Gently mix the reaction components.

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction progress can be monitored by techniques such as mass spectrometry or SDS-PAGE.

-

Once the reaction is complete, remove the unreacted this compound and byproducts via size exclusion chromatography, dialysis, or another suitable purification method.

Visualizations of Click Chemistry Workflows

The following diagrams illustrate the core concepts and workflows of click chemistry reactions involving this compound.

References

- 1. N-(Azido-PEG4)-N-Biotin-PEG4-NHS ester | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. precisepeg.com [precisepeg.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. interchim.fr [interchim.fr]

- 8. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]

- 9. scirp.org [scirp.org]

- 10. jenabioscience.com [jenabioscience.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 14. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

N-(Azido-PEG4)-Biocytin molecular weight and structure

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Molecular Profile

N-(Azido-PEG4)-Biocytin is a heterobifunctional chemical biology tool that integrates a biotin (B1667282) moiety for affinity-based applications, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for bioorthogonal "click" chemistry reactions. This reagent is particularly valuable in the fields of chemical biology, proteomics, and drug discovery, notably in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

The molecular structure of this compound facilitates its role as a versatile linker. The biotin component allows for strong and specific binding to avidin (B1170675) and streptavidin proteins, enabling applications such as affinity purification, immobilization, and detection. The tetra-PEG linker (PEG4) is a hydrophilic spacer that improves the aqueous solubility of the molecule and the resulting conjugates, while also providing spatial separation between the biotin and the reactive azide group. The azide functionality is a key component for click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific covalent ligation to molecules containing a terminal alkyne.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 645.8 g/mol |

| Chemical Formula | C27H47N7O9S |

| CAS Number | 2055042-70-9 |

| Purity | Typically ≥95% |

| Solubility | Soluble in water, DMSO, and DMF |

| Storage Conditions | Store at -20°C, desiccated |

Applications in Proteolysis-Targeting Chimera (PROTAC) Synthesis

A primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is critical as its length, flexibility, and chemical composition can significantly influence the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for efficient protein degradation.

The azide group of this compound allows for its incorporation into a PROTAC structure via a click chemistry reaction with an alkyne-functionalized ligand for either the target protein or the E3 ligase. The biotin tag can be utilized for purification of the final PROTAC or for analytical purposes, such as in vitro binding assays.

General Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC utilizing an azido-PEG linker typically follows a modular approach. This involves the separate synthesis of an alkyne-modified ligand for the target protein and a ligand for the E3 ligase, followed by their conjugation using the azide-containing linker.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for the conjugation of an alkyne-containing molecule to this compound. The specific reaction conditions, including solvent, temperature, and reaction time, may require optimization depending on the properties of the alkyne-modified substrate.

Materials:

-

This compound

-

Alkyne-modified molecule (e.g., a protein ligand)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-stabilizing ligand

-

Anhydrous, degassed solvent (e.g., DMSO, DMF, or a mixture with an aqueous buffer)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 10 mM stock solution of the alkyne-modified molecule in a compatible solvent.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

-

Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified molecule and this compound in a 1:1.2 molar ratio in the chosen reaction solvent.

-

Add the copper-stabilizing ligand (THPTA or TBTA) to a final concentration of 1-2 mM.

-

Add CuSO4 to a final concentration of 0.5-1 mM.

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

-

-

Reaction Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as LC-MS.

-

-

Purification:

-

Upon completion, the reaction mixture can be purified using methods appropriate for the resulting conjugate, such as reverse-phase HPLC or affinity purification utilizing the biotin tag with streptavidin-functionalized resin.

-

Quantitative Data and Analysis

The efficiency of the click chemistry reaction and the characterization of the resulting bioconjugate are critical for downstream applications. Mass spectrometry is a key analytical technique for this purpose.

Example Quantitative Data from a PROTAC Synthesis

The following table provides hypothetical but representative data for the synthesis and characterization of a PROTAC using an this compound linker.

| Parameter | Value | Method of Analysis |

| Starting Alkyne-Ligand Mass | 450.5 Da | LC-MS |

| Linker Mass (Azido-PEG4-Biotin) | 645.8 Da | - |

| Expected PROTAC Mass | 1096.3 Da | - |

| Observed PROTAC Mass | 1096.4 Da | LC-MS |

| Reaction Yield | >90% | LC-MS Peak Area |

| Purity of Final PROTAC | >98% | HPLC-UV |

Signaling Pathway: PROTAC-Mediated Protein Degradation

Once synthesized, the PROTAC molecule can be introduced into cells to induce the degradation of the target protein. The mechanism of action involves hijacking the cell's natural ubiquitin-proteasome system.

Methodological & Application

Application Notes for N-(Azido-PEG4)-Biocytin in Neuronal Tracing

Introduction

N-(Azido-PEG4)-Biocytin is a versatile neuronal tracer designed for anterograde and retrograde labeling of neuronal pathways in vivo. This molecule combines the well-established tracing properties of biocytin (B1667093) with the benefits of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a terminal azide (B81097) group. The azide moiety enables covalent ligation to a variety of reporter molecules via "click chemistry," offering a flexible and robust platform for neuronal visualization.

Traditional biocytin is a valuable tracer due to its efficient neuronal uptake and transport.[1][2] However, its application in long-term studies is limited by its susceptibility to degradation by the endogenous enzyme biotinidase, a process that begins a few hours after injection.[1][2] While more stable derivatives of biocytin have been developed to address this, this compound provides an alternative strategy.[1][3] The key advantage of this compound is not necessarily enhanced stability against biotinidase but its capacity for subsequent, highly specific chemical ligation.

The workflow for using this compound involves two main stages. First, the tracer is introduced into the target brain region in vivo, where it is taken up by neurons and transported along their axons. Following a survival period sufficient for transport to the areas of interest, the animal is euthanized, and the brain tissue is processed. In the second stage, the azide-tagged biocytin that has been distributed throughout the neuronal processes is visualized ex vivo. This is achieved by reacting the tissue with a fluorescent probe or another reporter molecule that has been modified with a terminal alkyne group. The azide and alkyne groups react in the presence of a copper(I) catalyst to form a stable triazole linkage, a reaction known as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] This two-step approach allows for excellent signal amplification and flexibility in the choice of visualization agent.

Core Requirements Summary

| Requirement | Description |

| Tracer | This compound |

| Application | Anterograde and retrograde neuronal tracing in vivo |

| Visualization | Two-step process: in vivo transport followed by ex vivo click chemistry |

| Key Advantage | Covalent labeling with a wide range of reporter molecules |

Quantitative Data Summary

Table 1: Recommended In Vivo Injection Parameters

| Parameter | Iontophoretic Injection | Pressure Injection |

| Tracer Concentration | 2-5% (w/v) in 0.1 M Phosphate (B84403) Buffer or internal solution | 2-5% (w/v) in 0.1 M Phosphate Buffer |

| Pipette Tip Diameter | 10-20 µm | 10-30 µm |

| Current (Iontophoresis) | +5 to +10 µA (7s on / 7s off) | N/A |

| Injection Time | 10-30 minutes[3][5] | N/A |

| Injection Volume | N/A | 5-100 nL |

| Post-Injection Survival | 24-96 hours[3][6] | 24-96 hours[3][6] |

Table 2: Ex Vivo Click Chemistry Reaction Components

| Component | Stock Concentration | Final Concentration | Purpose |

| Alkyne-Fluorophore | 1-10 mM in DMSO | 10-50 µM | Reporter Molecule |

| Copper (II) Sulfate (CuSO4) | 20-100 mM in H2O | 1-2 mM | Catalyst Precursor |

| THPTA (ligand) | 100-200 mM in H2O | 5-10 mM | Copper (I) Stabilizer |

| Sodium Ascorbate (B8700270) | 100-300 mM in H2O | 10-20 mM | Reducing Agent |

Experimental Protocols

Protocol 1: In Vivo Neuronal Tracing

1. Preparation of Tracer Solution a. Dissolve this compound in 0.1 M phosphate buffer (pH 7.4) or a suitable internal solution (e.g., 1.0 M potassium methylsulfate (B1228091) for intracellular filling) to a final concentration of 2-5%.[3][7][8] b. Sonicate briefly if necessary to ensure complete dissolution. c. Centrifuge the solution to pellet any undissolved particles and draw the supernatant into the injection pipette.

2. Animal Surgery and Tracer Injection a. Anesthetize the animal using an approved protocol. b. Secure the animal in a stereotaxic frame. c. Perform a craniotomy over the target brain region. d. Lower a glass micropipette filled with the tracer solution to the desired coordinates. e. Inject the tracer using either iontophoresis or pressure injection as detailed in Table 1. i. For iontophoresis: Apply a positive current (e.g., +5 µA, 7 seconds on, 7 seconds off) for 15-30 minutes.[3] ii. For pressure injection: Deliver the desired volume (e.g., 20-50 nL) using a pico-injector. f. After injection, leave the pipette in place for 5-10 minutes to minimize backflow upon retraction. g. Slowly withdraw the pipette, suture the incision, and provide post-operative care.

3. Post-Injection Survival a. Allow the animal to survive for a period of 24 to 96 hours.[3] The optimal time will depend on the length of the neuronal pathway being studied. Longer survival times (e.g., 96 hours) are possible due to the presumed increased stability of biocytin derivatives over standard biocytin.[1]

Protocol 2: Tissue Processing and Visualization via Click Chemistry

1. Perfusion and Fixation a. Deeply anesthetize the animal. b. Perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in 0.1 M phosphate buffer (pH 7.4). c. Post-fix the brain in 4% PFA overnight at 4°C.

2. Brain Sectioning a. Cryoprotect the brain by sinking it in a 30% sucrose (B13894) solution. b. Section the brain on a freezing microtome or cryostat at 40-50 µm thickness. c. Collect sections in phosphate-buffered saline (PBS).

3. Ex Vivo Click Chemistry Reaction a. Wash sections three times in PBS for 10 minutes each. b. Prepare the click reaction cocktail immediately before use. For 1 mL of cocktail, add the components in the following order, vortexing gently after each addition: i. 950 µL PBS ii. 10 µL of 20 mM CuSO4 solution[9] iii. 20 µL of 100 mM THPTA solution[9] iv. 10 µL of 10 mM Alkyne-Fluorophore solution v. 10 µL of 300 mM sodium ascorbate solution (freshly prepared)[9] c. Incubate the brain sections in the click reaction cocktail for 30-60 minutes at room temperature, protected from light. d. Stop the reaction by washing the sections three times in PBS for 10 minutes each.

4. Mounting and Imaging a. Mount the sections onto gelatin-coated slides. b. Allow the slides to air dry. c. Coverslip with an appropriate mounting medium. d. Image the labeled neurons using a confocal or fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

Caption: Experimental workflow for in vivo neuronal tracing.

Caption: Click chemistry visualization mechanism.

References

- 1. pnas.org [pnas.org]

- 2. broadpharm.com [broadpharm.com]

- 3. Improved Neuronal Tract Tracing with Stable Biocytin-Derived Neuroimaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry [organic-chemistry.org]

- 5. In vitro biocytin injection into perinatal mouse brain: a method for tract tracing in developing tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. vectorlabs.com [vectorlabs.com]

- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 9. confluore.com [confluore.com]

Proximity Labeling with N-(Azido-PEG4)-Biocytin: A Detailed Guide for Researchers

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate world of cellular biology, understanding the transient and dynamic interactions between molecules is paramount. Proximity labeling (PL) has emerged as a powerful technique to map these interactions within the native cellular environment. A key reagent in advanced PL workflows is N-(Azido-PEG4)-Biocytin, which, in combination with bioorthogonal click chemistry, offers a versatile and robust method for identifying proximal biomolecules. These application notes provide detailed protocols and data interpretation guidelines for researchers, scientists, and drug development professionals employing this cutting-edge approach.

Introduction to Proximity Labeling with this compound

Traditional proximity labeling methods, such as BioID, TurboID, and APEX, rely on the enzymatic generation of reactive biotin (B1667282) species to covalently tag neighboring proteins. While highly effective, these methods are primarily limited to labeling proteins. The use of this compound introduces a two-step strategy that expands the scope of proximity labeling to a wider range of biomolecules, including glycans and lipids, and offers greater control over the labeling process.

This method typically involves two key stages:

-

Introduction of a Bioorthogonal Handle: An enzyme, often a peroxidase like APEX2 or a genetically engineered ligase, is fused to a protein of interest. This enzyme facilitates the local introduction of a bioorthogonal functional group, such as an alkyne, onto nearby biomolecules. This can be achieved through various strategies, including metabolic labeling where cells are incubated with alkyne-modified precursors.

-

Click Chemistry-Mediated Biotinylation: Following the introduction of the alkyne handle, this compound is introduced. The azide (B81097) group of this reagent specifically and efficiently reacts with the alkyne-tagged biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This reaction covalently attaches the biotin moiety, allowing for the subsequent enrichment and identification of the labeled biomolecules.

The integrated PEG4 (polyethylene glycol) linker in this compound enhances the water solubility of the reagent and provides a flexible spacer arm, which can reduce steric hindrance and improve the efficiency of the click reaction and subsequent streptavidin binding.

Advantages of the Two-Step Proximity Labeling Approach

-

Expanded Substrate Scope: This method is not limited to protein-protein interactions and can be adapted to label other classes of biomolecules that can be metabolically tagged with an alkyne group.

-

Temporal Control: The two-step nature of the labeling process allows for more precise temporal control over the experiment.

-

Bioorthogonality: The click chemistry reaction is highly specific and bioorthogonal, meaning it does not interfere with native cellular processes, leading to lower background signal.

-

Versatility: The modular nature of this approach allows for the use of different enzymes for localizing the labeling and various alkyne-modified precursors to target different types of biomolecules.

Experimental Workflow

The overall experimental workflow for a proximity labeling experiment using this compound is a multi-step process that requires careful planning and execution. The key stages are outlined below.

Figure 1. General experimental workflow for proximity labeling using this compound.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling and Proximity-Dependent Alkyne Tagging

This protocol is a generalized procedure and may require optimization based on the specific cell line, protein of interest, and metabolic precursor used. The "GEN-Click" system is an example of a methodology that employs this principle.[1]

Materials:

-

Mammalian cells of interest

-

Plasmid encoding the enzyme-bait fusion protein (e.g., APEX2 fused to the protein of interest)

-

Transfection reagent

-

Cell culture medium and supplements

-

Alkyne-modified metabolic precursor (e.g., an alkyne-modified sugar, amino acid, or lipid)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture and Transfection: a. Plate cells to achieve 70-80% confluency on the day of transfection. b. Transfect cells with the plasmid encoding the enzyme-bait fusion protein using a suitable transfection reagent according to the manufacturer's instructions. c. Allow cells to express the fusion protein for 24-48 hours.

-

Metabolic Labeling: a. Replace the cell culture medium with a fresh medium containing the alkyne-modified metabolic precursor at a predetermined optimal concentration. b. Incubate the cells for a sufficient duration (typically 12-24 hours) to allow for the incorporation of the alkyne tag into biomolecules.

-

Enzyme-Mediated Proximity Tagging (Example using APEX2): a. This step is specific to the "GEN-Click" methodology where APEX2 is used to spatially restrict the subsequent click reaction. The detailed mechanism involves the local generation of a reactive species that facilitates the copper-catalyzed click reaction.

-

Cell Lysis: a. After the labeling period, wash the cells twice with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate

This protocol is adapted from established procedures for click chemistry in complex biological mixtures.

Materials:

-

Cell lysate containing alkyne-tagged biomolecules

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a similar copper-chelating ligand

-

Sodium ascorbate (B8700270)

-

DMSO

-

PBS, pH 7.4

Procedure:

-

Prepare Stock Solutions:

-

This compound: 10 mM in DMSO.

-

CuSO4: 50 mM in water.

-

THPTA: 50 mM in water.

-

Sodium Ascorbate: 500 mM in water (prepare fresh).

-

-

Click Reaction Assembly: a. In a microcentrifuge tube, combine the following reagents in order:

- Cell lysate (1-5 mg of total protein)

- PBS to a final volume of 900 µL.

- This compound stock solution to a final concentration of 100 µM.

- Premix CuSO4 and THPTA in a 1:5 molar ratio and add to the reaction to a final concentration of 1 mM CuSO4. b. Vortex briefly to mix.

-

Initiate the Reaction: a. Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM. b. Vortex briefly to mix.

-

Incubation: a. Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

-

Protein Precipitation (to remove excess reagents): a. Add four volumes of ice-cold acetone (B3395972) to the reaction mixture. b. Incubate at -20°C for at least 1 hour (or overnight). c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the protein. d. Carefully decant the supernatant. e. Wash the pellet with ice-cold 80% acetone, centrifuge again, and decant the supernatant. f. Air-dry the protein pellet.

Protocol 3: Enrichment of Biotinylated Proteins and Sample Preparation for Mass Spectrometry

Materials:

-

Protein pellet from the click reaction

-

Urea (B33335) buffer (8 M urea in 50 mM Tris-HCl, pH 8.0)

-

Streptavidin-coated magnetic beads

-

Wash Buffer 1 (2% SDS in 50 mM Tris-HCl, pH 7.5)

-

Wash Buffer 2 (0.1% deoxycholate, 1% Triton X-100, 500 mM NaCl, 1 mM EDTA, and 50 mM HEPES, pH 7.5)

-

Wash Buffer 3 (10 mM Tris-HCl, pH 8.0, 250 mM LiCl, 1 mM EDTA, 0.5% NP-40, and 0.5% deoxycholate)

-

Ammonium (B1175870) bicarbonate (50 mM)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

Procedure:

-

Resuspend Protein Pellet and Bind to Beads: a. Resuspend the air-dried protein pellet in urea buffer. b. Equilibrate the streptavidin magnetic beads according to the manufacturer's instructions. c. Add the resuspended protein lysate to the equilibrated beads and incubate for 2 hours at room temperature with rotation.

-

Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Perform a series of washes to remove non-specifically bound proteins:

- Twice with Wash Buffer 1.

- Once with Wash Buffer 2.

- Once with Wash Buffer 3.

- Three times with 50 mM ammonium bicarbonate.

-

On-Bead Digestion: a. Resuspend the washed beads in 50 mM ammonium bicarbonate containing 1 mM DTT and incubate at 37°C for 30 minutes to reduce disulfide bonds. b. Cool to room temperature and add 5.5 mM IAA. Incubate in the dark for 30 minutes to alkylate cysteine residues. c. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C with shaking.

-

Peptide Elution and Sample Cleanup: a. Pellet the beads and transfer the supernatant containing the digested peptides to a new tube. b. Acidify the peptides with formic acid to a final concentration of 1%. c. Desalt the peptides using a C18 StageTip or equivalent according to standard protocols. d. Dry the eluted peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.

Data Presentation

Quantitative data from proximity labeling experiments are crucial for identifying high-confidence proximal interactors. The data is typically presented as a ratio of protein abundance in the experimental sample versus a negative control. Below are examples of how such data can be structured.

Table 1: Experimental Conditions for Quantitative Proteomics

| Parameter | Experimental Group | Negative Control 1 | Negative Control 2 |

| Enzyme-Bait Fusion | Present | Present | Absent (e.g., cytosolic enzyme) |

| Alkyne Precursor | Present | Absent | Present |

| This compound | Present | Present | Present |

| Click Chemistry Reagents | Present | Present | Present |

Table 2: Representative Quantitative Proteomics Data

| Protein ID | Gene Name | Protein Description | Log2 Fold Change (Expt/Ctrl) | p-value |

| P01234 | GENE1 | Example Protein 1 | 5.6 | 1.2e-5 |

| Q56789 | GENE2 | Example Protein 2 | 4.8 | 3.4e-5 |

| A1B2C3 | GENE3 | Example Protein 3 | 4.2 | 9.1e-5 |

| ... | ... | ... | ... | ... |